Anhydrotetracycline hydrochloride
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Overview
Description
Anhydrotetracycline (hydrochloride) is a derivative of tetracycline, a well-known antibiotic. It is primarily used as an effector in tetracycline-controlled gene expression systems. Unlike its parent compound, tetracycline, anhydrotetracycline (hydrochloride) does not exhibit significant antibiotic activity at recommended concentrations . It is often utilized in research settings to regulate gene expression in bacterial systems .
Mechanism of Action
Target of Action
Anhydrotetracycline hydrochloride (ATC-HCl) is derived from tetracycline, a broad-spectrum antibiotic . Its primary target is the bacterial ribosome , specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within bacterial cells .
Mode of Action
ATC-HCl impedes protein synthesis within bacterial cells by binding to the bacterial ribosomes responsible for protein production . It binds to the 30S ribosomal subunit, preventing the binding of tRNA to the mRNA-ribosome complex, thus interfering with protein synthesis . This interaction results in the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by ATC-HCl is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, ATC-HCl prevents the proper functioning of this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth .
Pharmacokinetics
It is known that tetracyclines, from which atc-hcl is derived, are characterized by poor absorption after food . They are highly hydrophilic, resulting in significant persistence in the aquatic environment .
Result of Action
The primary result of ATC-HCl’s action is the inhibition of bacterial growth . By impeding protein synthesis, ATC-HCl effectively hinders the ability of bacterial cells to grow and reproduce . It’s important to note that ATC-HCl is a poor antibiotic as it poorly binds the 30S ribosomal subunit, compared to tetracycline .
Action Environment
Tetracyclines, including ATC-HCl, are known to be highly persistent in the environment due to their highly hydrophilic character . After medication, more than 70% of tetracycline antibiotics are excreted and released in active form into the environment via urine and feces from humans and animals . Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of ATC-HCl .
Biochemical Analysis
Biochemical Properties
Anhydrotetracycline hydrochloride is a powerful effector in both the tetracycline repressor (TetR) and reverse TetR (revTetR) systems . It binds the Tet repressor 35-fold more strongly than tetracycline . Moreover, this compound poorly binds the 30S ribosomal subunit, compared to tetracycline , so it does not act as a general inhibitor of translation and is a poor antibiotic .
Cellular Effects
This compound has been used in laboratory experiments and shows lower antibacterial activity against Escherichia coli compared with tetracycline . It is used in all fields of biology for control of transcription or translation processes .
Molecular Mechanism
The molecular mechanism of this compound involves impeding protein synthesis within bacterial cells . It acts as an effector of tetracycline-dependent gene expression in bacterial expression systems .
Temporal Effects in Laboratory Settings
This compound is stable for 12 months after shipping . It is used in a final concentration of 200 μg per liter culture using a 2 mg/ml stock solution .
Metabolic Pathways
It is known to be a powerful effector in the tetracycline repressor (TetR) and reverse TetR (revTetR) systems .
Subcellular Localization
It is known to be a powerful effector in the tetracycline repressor (TetR) and reverse TetR (revTetR) systems, suggesting that it may localize to the regions of the cell where these systems are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrotetracycline (hydrochloride) can be synthesized from tetracycline through a dehydration process. The reaction typically involves heating tetracycline in an acidic medium, which facilitates the removal of water molecules, leading to the formation of anhydrotetracycline . The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt of anhydrotetracycline.
Industrial Production Methods: Industrial production of anhydrotetracycline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the controlled dehydration of tetracycline under acidic conditions, followed by purification steps to isolate the hydrochloride salt. The final product is typically obtained as a crystalline solid .
Chemical Reactions Analysis
Types of Reactions: Anhydrotetracycline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Anhydrotetracycline (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tetracycline derivatives.
Industry: It is employed in the production of tetracycline derivatives and as a research tool in biotechnology.
Comparison with Similar Compounds
Tetracycline: The parent compound, widely used as an antibiotic.
Doxycycline: A derivative of tetracycline with improved pharmacokinetics.
Minocycline: Another tetracycline derivative with enhanced activity against resistant bacteria.
Comparison: Anhydrotetracycline (hydrochloride) is unique in its specific use as an effector in gene expression systems. Unlike tetracycline and its other derivatives, it does not exhibit significant antibiotic activity, making it suitable for research applications where antibiotic activity is undesirable .
Properties
CAS No. |
13803-65-1 |
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Molecular Formula |
C22H23ClN2O7 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H |
InChI Key |
SPFAOPCHYIJPHJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |
Synonyms |
(4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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